molecular formula C21H19NO5S B14929509 Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate

Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate

Cat. No.: B14929509
M. Wt: 397.4 g/mol
InChI Key: TZOZRQVUQAMFAY-UHFFFAOYSA-N
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Description

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C21H19NO5S and a molecular weight of 397.44426 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions to form the thiophene ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the benzoyl group.

Scientific Research Applications

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and benzoyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into these interactions .

Comparison with Similar Compounds

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate can be compared with other thiophene-based compounds, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 3-[[4-[(2-methoxyphenoxy)methyl]benzoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-25-17-5-3-4-6-18(17)27-13-14-7-9-15(10-8-14)20(23)22-16-11-12-28-19(16)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23)

InChI Key

TZOZRQVUQAMFAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)OC

Origin of Product

United States

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